

AZD8055: A Technical Guide to a Selective, ATP-Competitive mTOR Kinase Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MY17

Cat. No.: B15581785

[Get Quote](#)

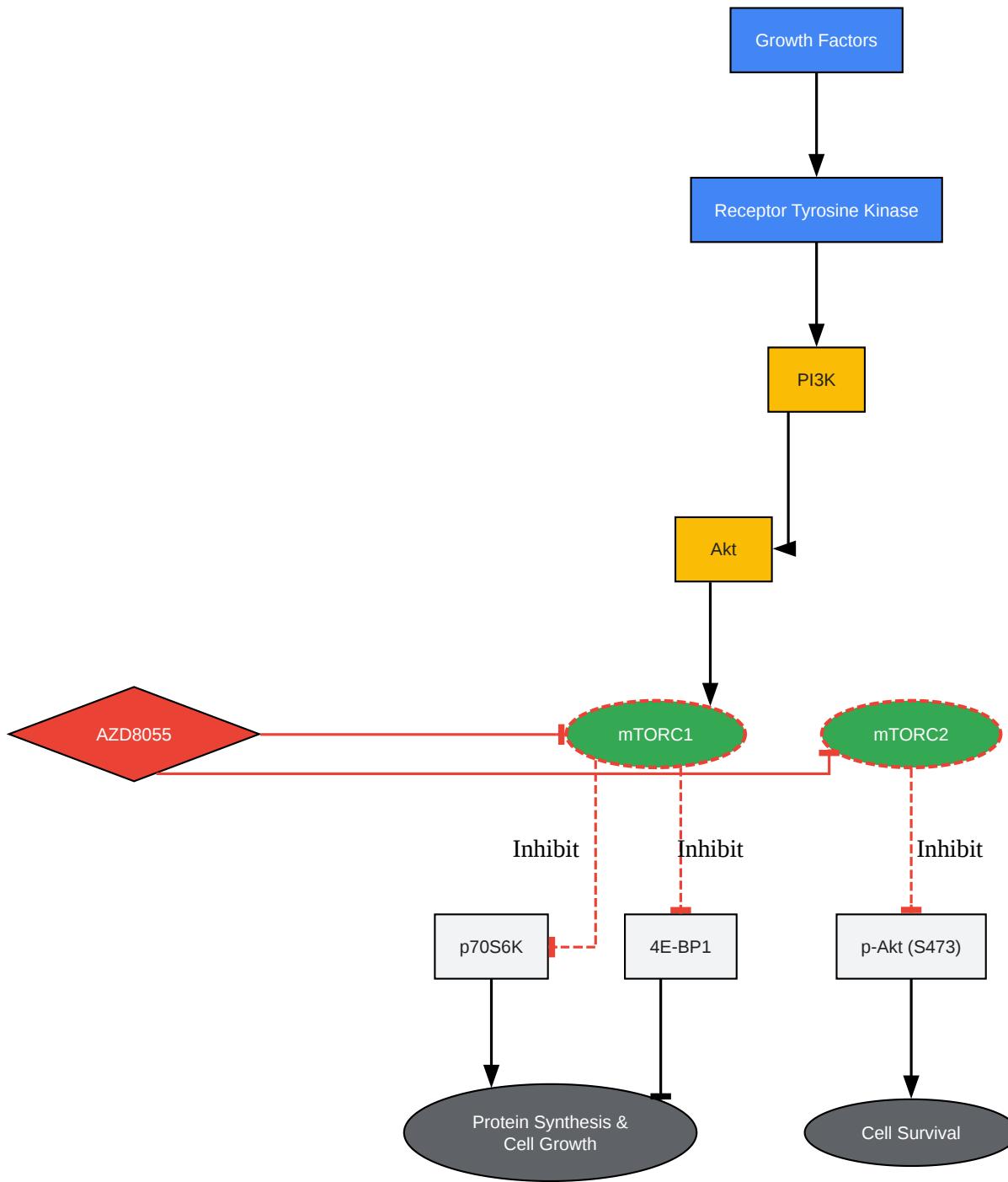
Disclaimer: Initial searches for a selective mTOR inhibitor specifically named "**MY17**" did not yield a clearly identifiable, single compound with sufficient public data for a technical whitepaper. However, the compound AZD8055, referenced in some literature as R17, is a well-characterized, potent, and selective mTOR inhibitor that aligns with the core request. This guide will focus on AZD8055 as a representative example of a second-generation, ATP-competitive mTOR inhibitor.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that integrates signals from growth factors and nutrients to regulate cell growth, proliferation, and survival.[\[1\]](#) [\[2\]](#) It functions within two distinct multiprotein complexes: mTORC1 and mTORC2.[\[3\]](#)[\[4\]](#) While first-generation allosteric inhibitors like rapamycin only partially inhibit mTORC1, second-generation ATP-competitive inhibitors have been developed to target the kinase domain directly, thereby inhibiting both mTORC1 and mTORC2 for a more comprehensive pathway blockade.[\[4\]](#)[\[5\]](#)

AZD8055 is a potent, selective, and orally bioavailable small molecule that acts as an ATP-competitive inhibitor of mTOR kinase.[\[3\]](#)[\[4\]](#) It effectively inhibits both mTORC1 and mTORC2, leading to the suppression of downstream signaling, inhibition of cell proliferation, and induction of autophagy.[\[4\]](#)[\[6\]](#) With high selectivity against other kinases, particularly class I PI3K


isoforms, AZD8055 serves as a valuable tool for studying the mTOR pathway and as a candidate for therapeutic development.[4][7]

Mechanism of Action

AZD8055 exerts its function by directly competing with ATP at the catalytic site of the mTOR kinase domain.[4][8] This mechanism allows it to inhibit the kinase activity of both mTORC1 and mTORC2 complexes.[3]

- **mTORC1 Inhibition:** By inhibiting mTORC1, AZD8055 prevents the phosphorylation of its key downstream substrates, including ribosomal protein S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[4] This leads to a reduction in protein synthesis and cap-dependent translation.[4][9] Notably, AZD8055 inhibits the rapamycin-resistant phosphorylation sites (Thr37/46) on 4E-BP1.[4]
- **mTORC2 Inhibition:** Unlike rapamycin and its analogs (rapalogs), AZD8055 also inhibits mTORC2 activity. This prevents the phosphorylation of Akt at Serine 473 (Ser473), a key event for full Akt activation.[3][4] Blocking this pathway avoids the feedback activation of Akt that is often observed with rapalog-based therapies.[10]

The dual inhibition of mTORC1 and mTORC2 results in a broad suppression of the mTOR signaling network, leading to cell cycle arrest, apoptosis, and potent antitumor activity.[1][6]

[Click to download full resolution via product page](#)**Caption:** AZD8055 ATP-competitively inhibits both mTORC1 and mTORC2 complexes.

Quantitative Data

Biochemical Activity & Selectivity

AZD8055 is a highly potent inhibitor of mTOR kinase. Its selectivity is a key feature, demonstrating minimal activity against the closely related class I PI3K isoforms and a wide panel of other kinases.[\[4\]](#)

Target	Assay Type	IC50 (nM)	Selectivity vs. mTOR	Reference
mTOR (native enzyme)	ELISA-based kinase assay	0.8 ± 0.2	-	[3]
mTOR (recombinant)	Kinase Assay	0.13 ± 0.05	-	[2]
PI3K α	Kinase Assay	>1,000	~1,000-fold	[4] [11]
PI3K β	Kinase Assay	>1,000	~1,000-fold	[11]
PI3K γ	Kinase Assay	>1,000	~1,000-fold	[11]
PI3K δ	Kinase Assay	>1,000	~1,000-fold	[11]
DNA-PK	Kinase Assay	>1,000	~1,000-fold	[11]
ATM	Kinase Assay	>1,000	~1,000-fold	[11]
Panel of 260 Kinases	Various	No significant activity at 10 μ M	High	[4]

In Vitro Antiproliferative Activity

AZD8055 demonstrates potent, dose-dependent inhibition of cell growth across a diverse range of human cancer cell lines.

Cell Line	Cancer Type	IC50 (nM)	Reference
H838	Lung Carcinoma	20	[11]
A549	Lung Carcinoma	50	[11]
U87MG	Glioblastoma	53	[11]
A-375	Melanoma	120	[2]
MDA-MB-468	Breast Cancer	8	[11]
BT474c	Breast Cancer	19	[7]
PC3	Prostate Cancer	-	[11]
LoVo	Colon Cancer	-	[11]
SW620	Colon Cancer	-	[11]
PPTP Panel	Pediatric Cancers (Median)	24.7	[12]

In Vivo Antitumor Efficacy

Oral administration of AZD8055 leads to significant, dose-dependent tumor growth inhibition in various xenograft models.

Xenograft Model	Cancer Type	Dosing Schedule	Tumor Growth Inhibition (TGI)	Reference
U87-MG	Glioblastoma	5 mg/kg, BID, 10 days	48%	[3]
U87-MG	Glioblastoma	10 mg/kg, BID, 10 days	77%	[3]
U87-MG	Glioblastoma	20 mg/kg, QD, 10 days	85%	[3]
PTEN+/-LKB1+/hypo	B-cell Lymphoma	5 mg/kg, BID (with SAHA)	Complete TGI	[11]

Phase I Clinical Trial & Pharmacokinetics

A Phase I study in patients with advanced solid tumors established the safety profile and pharmacokinetic parameters of AZD8055.

Parameter	Value	Reference
Maximum Tolerated Dose (MTD)	90 mg BID (twice daily)	[10] [13]
Dose-Limiting Toxicities	Grade 3 reversible rises in transaminases	[13]
Time to Max Concentration (t _{max})	~0.5 hours	[10] [13]
Elimination Half-life (t _{1/2})	~2.4 - 2.7 hours	[5] [10]
Route of Administration	Oral	[3]

Experimental Protocols

mTOR Kinase Inhibition Assay (ELISA-based)

This protocol describes the measurement of AZD8055's inhibitory activity on native mTOR immunoprecipitated from cells.

- Cell Lysis: HeLa cells are cultured to ~80% confluence, harvested, and lysed in a buffer containing protease and phosphatase inhibitors.
- Immunoprecipitation: The cell lysate is clarified by centrifugation. The supernatant is incubated with an anti-mTOR antibody overnight at 4°C, followed by incubation with Protein A/G beads to capture the mTOR complexes.
- Kinase Reaction: The immunoprecipitated mTOR beads are washed and resuspended in a kinase buffer. The reaction is initiated by adding ATP and a substrate (e.g., recombinant, inactive S6K1). The mixture is incubated at 30°C for a specified time.
- ELISA Detection: The reaction mixture is transferred to an ELISA plate pre-coated with an antibody against the substrate (S6K1). The phosphorylated substrate is detected using a

phospho-specific primary antibody (e.g., anti-phospho-S6K1 Thr389) and a horseradish peroxidase (HRP)-conjugated secondary antibody.

- Data Analysis: The signal is developed using a colorimetric HRP substrate and read on a plate reader. IC₅₀ values are calculated by plotting the percentage of inhibition against a log scale of AZD8055 concentrations.

Cell Proliferation Assay (MTT Assay)

This protocol measures the effect of AZD8055 on the viability and proliferation of cancer cell lines.[\[6\]](#)

- Cell Plating: Cells (e.g., Hep-2) are seeded into 96-well plates at a density of 5x10³ cells per well and allowed to adhere overnight.[\[6\]](#)
- Compound Treatment: Cells are treated with a serial dilution of AZD8055 (e.g., 0.8 to 260 µg/L) or vehicle control (DMSO) for specified time points (e.g., 24, 48, 72 hours).[\[6\]](#)
- MTT Incubation: After the treatment period, 10 µl of MTT reagent (1 mg/ml) is added to each well, and the plate is incubated at 37°C for 4 hours.[\[6\]](#)
- Formazan Solubilization: The media is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[\[6\]](#)
- Data Acquisition: The absorbance is measured at 490 nm using a microplate reader.
- Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. IC₅₀ values are determined using non-linear regression analysis.

Western Blotting for Phospho-protein Analysis

This protocol is used to assess the inhibition of mTORC1 and mTORC2 downstream signaling.
[\[14\]](#)

[Click to download full resolution via product page](#)

Caption: Standard workflow for Western blot analysis of mTOR pathway modulation.

- **Sample Preparation:** Cells are treated with various concentrations of AZD8055 for a defined period (e.g., 2 hours). After treatment, cells are washed with ice-cold PBS and lysed on ice with RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
- **SDS-PAGE:** Equal amounts of protein (20-40 µg) are denatured, loaded onto a polyacrylamide gel, and separated by size via electrophoresis.
- **Protein Transfer:** Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
- **Blocking:** The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
- **Antibody Incubation:** The membrane is incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., phospho-Akt (Ser473), phospho-S6, total Akt, total S6, and a loading control like β-actin).[14]
- **Washing and Secondary Antibody:** The membrane is washed with TBST and then incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** After final washes, the membrane is incubated with an enhanced chemiluminescence (ECL) substrate, and the signal is captured using an imaging system.
- **Analysis:** Band intensities are quantified using densitometry software. Phospho-protein levels are normalized to their respective total protein levels.

Conclusion

AZD8055 is a highly potent and selective ATP-competitive inhibitor of mTOR, effectively targeting both mTORC1 and mTORC2 complexes. Its ability to overcome the limitations of first-generation rapalogs, such as incomplete mTORC1 inhibition and feedback activation of Akt, makes it a powerful research tool and a prototype for second-generation mTOR-targeted therapies. The comprehensive data from biochemical, *in vitro*, and *in vivo* studies confirm its mechanism of action and demonstrate significant antitumor activity across a range of cancer

models. While clinical development has faced challenges, the technical profile of AZD8055 provides a robust foundation for understanding the biological consequences of dual mTORC1/2 inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AZD8055 [openinnovation.astrazeneca.com]
- 4. AZD8055 is a potent, selective, and orally bioavailable ATP-competitive mammalian target of rapamycin kinase inhibitor with in vitro and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mTOR inhibitor AZD8055 inhibits proliferation and induces apoptosis in laryngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stemcell.com [stemcell.com]
- 8. researchgate.net [researchgate.net]
- 9. AZD8055 | mTOR inhibitor | CAS 1009298-09-2 | Buy AZD8055 from Supplier InvivoChem [invivochem.com]
- 10. ascopubs.org [ascopubs.org]
- 11. selleckchem.com [selleckchem.com]
- 12. Initial Testing (Stage 1) of the mTOR Kinase Inhibitor AZD8055 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Safety, tolerability, pharmacokinetics and pharmacodynamics of AZD8055 in advanced solid tumours and lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pan-Mammalian Target of Rapamycin (mTOR) Inhibitor AZD8055 Primes Rhabdomyosarcoma Cells for ABT-737-induced Apoptosis by Down-regulating Mcl-1 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [AZD8055: A Technical Guide to a Selective, ATP-Competitive mTOR Kinase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15581785#my17-as-a-selective-mtor-inhibitor\]](https://www.benchchem.com/product/b15581785#my17-as-a-selective-mtor-inhibitor)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com